(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(2,4-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated benzodioxole moiety, a dimethylphenyl group, and a thiazolidinone ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(2,4-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the brominated benzodioxole and the dimethylphenyl thiazolidinone precursors. The key steps include:
Condensation: The reaction of the brominated benzodioxole with a thiazolidinone derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(2,4-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to other functional groups.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the benzodioxole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(2,4-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Affecting signal transduction pathways by binding to cellular receptors.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar benzyl group structure.
Thiazolidinones: A class of compounds with a thiazolidinone ring, similar to the one in the target compound.
Uniqueness
(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(2,4-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H14BrNO3S2 |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14BrNO3S2/c1-10-3-4-14(11(2)5-10)21-18(22)17(26-19(21)25)7-12-6-15-16(8-13(12)20)24-9-23-15/h3-8H,9H2,1-2H3/b17-7- |
InChI Key |
JOYPLNWCGORBBI-IDUWFGFVSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3Br)OCO4)/SC2=S)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3Br)OCO4)SC2=S)C |
Origin of Product |
United States |
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